2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and an isothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.
Acylation Reaction: The chlorophenyl acetic acid derivative is then acylated with the isothiazolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or antimicrobial properties.
Materials Science: The compound could be used in the development of novel polymers or as a building block for advanced materials.
Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring could play a crucial role in binding to these targets, while the chlorophenyl group may enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-phenyl)acetamide: Lacks the isothiazolidinone ring, which may reduce its biological activity.
2-(4-bromophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and properties.
Uniqueness
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is unique due to the presence of both the chlorophenyl and isothiazolidinone groups, which confer distinct chemical and biological properties. This combination may enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHHUZLVKUKZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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